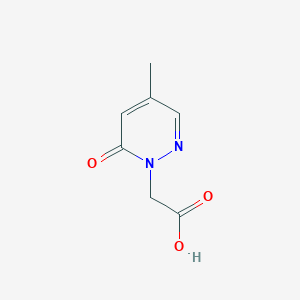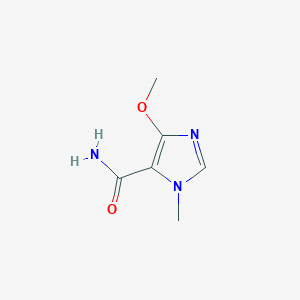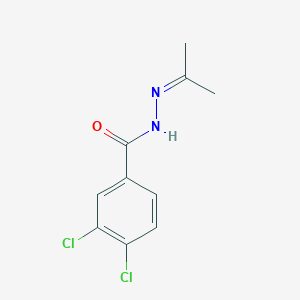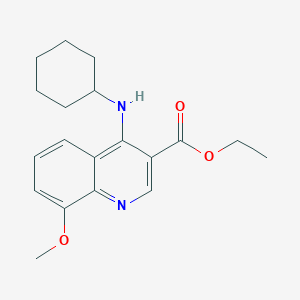
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid
概要
説明
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H8N2O3 It is characterized by a pyridazine ring substituted with a methyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid typically involves the reaction of 5-methylpyridazin-3(2H)-one with bromoacetic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
化学反応の分析
Types of Reactions
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methyl group and the acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
作用機序
The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
[3-Chloro-6-oxopyridazin-1(6H)-yl]acetic acid: Similar structure with a chlorine substituent instead of a methyl group.
[4-Benzyl-3-methyl-6-oxopyridazin-1(6H)-yl]acetic acid: Contains a benzyl group in place of the methyl group.
Uniqueness
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
2-(4-methyl-6-oxopyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-6(10)9(8-3-5)4-7(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
HOZPEVQFQJSYKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(N=C1)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B8732811.png)
![Methanesulfonamide, N-[3-[(4S)-3,4-dihydro-1-hydroxy-4-(3-methylbutyl)-3-oxo-4-[(phenylmethyl)amino]-2-naphthalenyl]-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl]-](/img/structure/B8732817.png)





![10-nitro-5H-dibenz[b,f]azepine-5-carbonitrile](/img/structure/B8732852.png)


![Ethyl 2-[(methylsulfanyl)methyl]prop-2-enoate](/img/structure/B8732870.png)

